molecular formula C17H20N2OS B5821733 N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea

N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea

Cat. No. B5821733
M. Wt: 300.4 g/mol
InChI Key: HPGDJIXFNYMWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to improve the growth performance and feed utilization of livestock and poultry. In aquaculture, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been used as a feed additive to enhance the growth and immunity of fish and shrimp. In medicine, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been investigated for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea is not fully understood. However, it is believed that N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea acts as a methionine precursor, which can enhance the synthesis of S-adenosylmethionine (SAMe) in the body. SAMe is an important methyl donor that is involved in various biological processes, including DNA methylation, protein methylation, and neurotransmitter synthesis. N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea may also affect the expression of genes involved in growth and immunity.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. In livestock and poultry, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea can improve the growth performance and feed utilization by increasing the protein synthesis and reducing the protein breakdown. In fish and shrimp, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea can enhance the growth and immunity by stimulating the expression of genes involved in growth and immunity. In addition, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have anticancer and anti-inflammatory properties in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily administered to animals. It has a low toxicity and does not have any known side effects. However, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has some limitations for lab experiments. It is relatively expensive compared to other feed additives. The optimal dosage and duration of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea supplementation may vary depending on the animal species, age, and health status.

Future Directions

There are several future directions for the research on N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. First, the mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea needs to be further elucidated. Second, the optimal dosage and duration of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea supplementation need to be determined for different animal species and production stages. Third, the effects of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea on the gut microbiota and the immune system need to be investigated. Fourth, the potential applications of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea in other fields, such as biotechnology and environmental science, need to be explored. Finally, the safety and environmental impact of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea need to be evaluated.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 3,4-dimethylbenzylamine with 2-methoxybenzylisothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. The yield of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-8-9-15(10-13(12)2)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGDJIXFNYMWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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